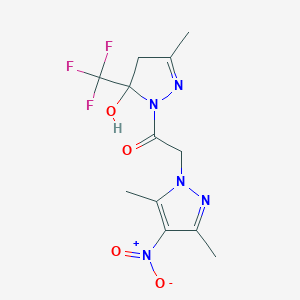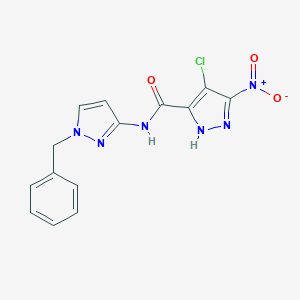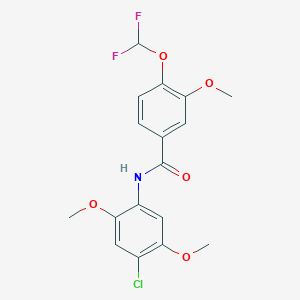
N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as MTAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTAA belongs to the class of adamantane carboxamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, this compound has also been shown to have antifungal and antibacterial properties. Furthermore, this compound has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is that it is relatively easy to synthesize and purify, making it a useful tool for researchers investigating its potential biological activities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is the development of this compound derivatives with improved biological activities. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide insights into its potential as a therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential as a drug target for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 2-methoxyphenylhydrazine with 1-adamantanecarboxylic acid chloride, followed by the addition of 1H-1,2,4-triazole. The resulting compound is then purified by column chromatography.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been the subject of several studies investigating its potential as a therapeutic agent. One study found that this compound exhibited potent anti-inflammatory activity in a mouse model of acute lung injury. Another study demonstrated that this compound had significant antitumor activity in vitro against a variety of cancer cell lines.
Propriétés
Formule moléculaire |
C20H24N4O2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(5S,7R)-N-(2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-26-17-5-3-2-4-16(17)23-18(25)19-7-14-6-15(8-19)10-20(9-14,11-19)24-13-21-12-22-24/h2-5,12-15H,6-11H2,1H3,(H,23,25)/t14-,15+,19?,20? |
Clé InChI |
UZFXHSHWRWRVOD-JNKARSBBSA-N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)N5C=NC=N5 |
SMILES |
COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)

